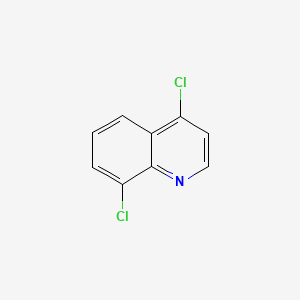
4,8-二氯喹啉
描述
4,8-Dichloroquinoline is a two-ring heterocyclic compound . It is used as a chemical intermediate to aminoquinoline antimalarial drugs .
Synthesis Analysis
The synthesis of 4,8-Dichloroquinoline involves a series of steps. The process starts with the hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid. This is followed by decarboxylation to produce 4-hydroxyl-7-chloroquinoline. The 4-hydroxyl-7-chloroquinoline is then chlorinated using phosphorus oxychloride to obtain 4,8-dichloroquinoline crude products .Molecular Structure Analysis
The molecular formula of 4,8-Dichloroquinoline is C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
4,8-Dichloroquinoline has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 51.1±3.0 kJ/mol and a flash point of 158.7±7.4 °C. Its index of refraction is 1.661, and it has a molar refractivity of 52.0±0.3 cm3 .科学研究应用
钯催化胺化
4,8-二氯喹啉: 用于钯催化胺化反应,与含有金刚烷的胺类物质反应 。该过程对于合成具有潜在药理活性的化合物至关重要。 对二氯喹啉,特别是4,8-二氯喹啉的胺化反应,已经研究了其对胺化产物的选择性和收率的影响,这些影响受到氮原子取代基的空间位阻的影响 .
金刚烷衍生物的合成
该化合物用作合成金刚烷衍生物的前体 。这些衍生物以其能够穿透膜的脂质层并与蛋白质疏水位点相互作用而闻名,这归因于其刚性的亲脂性骨架。 这些特性使其适用于医疗应用,包括抗病毒药物,如金刚烷胺和金刚乙胺 .
抗疟活性
4,8-二氯喹啉的衍生物已显示出抗疟活性。 金刚烷胺的喹啉基衍生物的合成,包括4,8-二氯喹啉,与潜在的抗疟特性有关,使其成为开发新型抗疟药物的宝贵化合物 .
精神活性
从4,8-二氯喹啉衍生的化合物的精神活性一直是研究的主题。 据报道,带有杂环取代基(如喹啉)的金刚烷衍生物表现出精神活性,这可能导致针对各种精神疾病的新疗法 .
药物中间体
4,8-二氯喹啉: 用作生产如磷酸氯喹等药物的中间体 。氯喹是一种众所周知的抗疟药物,其合成涉及4,8-二氯喹啉作为关键中间体,突出了其在医药制造中的重要性。
抗菌剂
该化合物参与了新型恶唑烷酮的合成,恶唑烷酮是抗菌剂,对常见的细菌菌株具有功效 。这些药物在对抗细菌感染方面至关重要,而4,8-二氯喹啉在开发这些新药物中发挥作用。
安全和危害
4,8-Dichloroquinoline causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and working in a well-ventilated area is advised .
未来方向
作用机制
Target of Action
4,8-Dichloroquinoline is a two-ring heterocyclic compound . It is used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . Therefore, the primary targets of 4,8-Dichloroquinoline are likely to be the same as those of these antimalarial drugs, which are the heme molecules in the malaria parasite .
Mode of Action
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .
Biochemical Pathways
In this pathway, the drug interacts with heme molecules to prevent their detoxification, leading to the accumulation of toxic heme within the parasite .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine .
Result of Action
Given its role as an intermediate in the synthesis of antimalarial drugs, it can be inferred that its action would result in the death of the malaria parasite due to the accumulation of toxic heme .
生化分析
Biochemical Properties
4,8-Dichloroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .
Cellular Effects
4,8-Dichloroquinoline has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4,8-Dichloroquinoline is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 4,8-Dichloroquinoline change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4,8-Dichloroquinoline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4,8-Dichloroquinoline is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
4,8-Dichloroquinoline is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4,8-Dichloroquinoline and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
4,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPCOMBBZFETLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176006 | |
| Record name | 4,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-12-9 | |
| Record name | 4,8-Dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dichloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the traditional challenges in synthesizing 4,8-Dichloroquinoline, and how has recent research addressed these?
A: Traditional synthesis methods for 4,8-Dichloroquinoline have faced limitations, particularly regarding reaction times and reagent consumption. A study published in "Synthesis of 4,8-Dichloroquinoline" [] demonstrated a novel approach that significantly improved the efficiency of the synthesis process. By employing a specific sequence of addition, cyclization, and chlorination reactions, the researchers achieved a notable reduction in reaction time from 48 hours to 8 hours. Additionally, this optimized method led to a tenfold decrease in the amount of iodine required, contributing to both cost-effectiveness and environmental friendliness. The overall yield achieved through this improved synthesis was 68%, highlighting its potential for broader application in research and industrial settings.
Q2: Has the use of organic bases been explored in the synthesis of derivatives of 4,8-Dichloroquinoline?
A: Yes, research has explored the use of organic bases as catalysts in the synthesis of 4,8-Dichloroquinoline derivatives. One example is highlighted in the study "Synthesis of 8-Chloro-4-(2’-chloro-4’-fluorophenoxy)quinoline Catalyzed by Organic Base" []. This research demonstrates the successful synthesis of 8-Chloro-4-(2’-chloro-4’-fluorophenoxy)quinoline through the condensation reaction of 4,8-Dichloroquinoline with 2-chloro-4-fluorophenol, facilitated by triethylamine as an organic base catalyst. This method achieved a 75% yield, showcasing a 26% improvement compared to traditional melting condensation processes. This highlights the potential of organic bases in enhancing the efficiency and yield of reactions involving 4,8-Dichloroquinoline as a starting material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


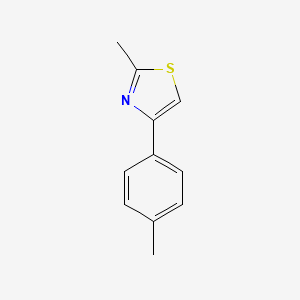
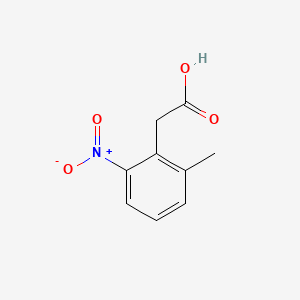

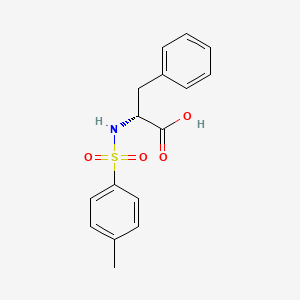

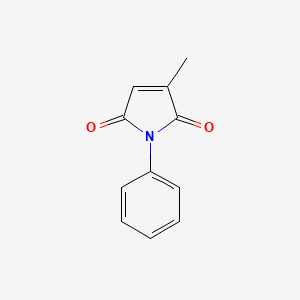
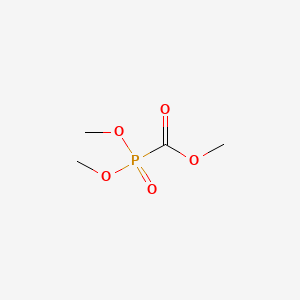
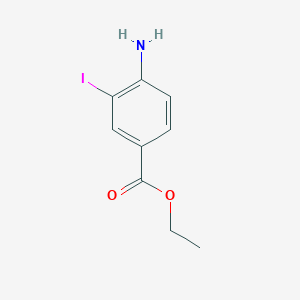
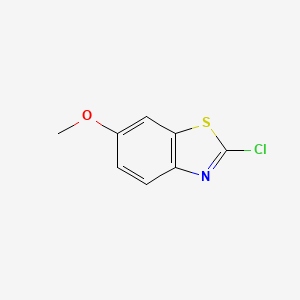

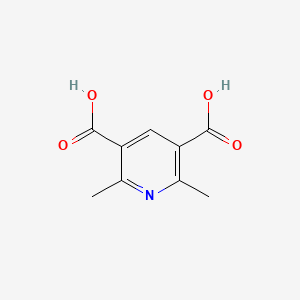
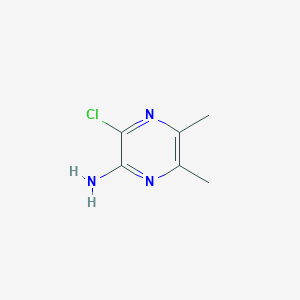
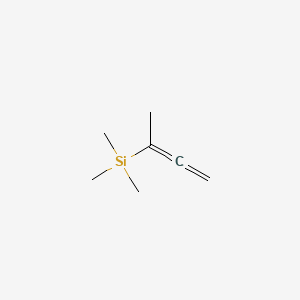
![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)
